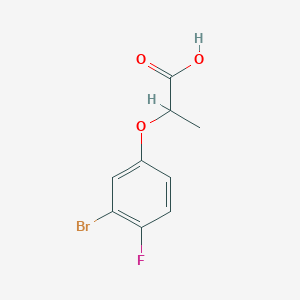
4-Bromo-1-chloro-6-methylisoquinoline
Descripción general
Descripción
“4-Bromo-1-chloro-6-methylisoquinoline” is a chemical compound with the molecular formula C10H7BrClN. It is a type of isoquinoline, a class of compounds that are of interest in medicinal chemistry due to their wide range of biological properties .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1-chloro-6-methylisoquinoline” consists of a benzene ring fused to a pyridine ring, with bromine and chlorine substituents at the 4 and 1 positions, respectively, and a methyl group at the 6 position .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Knorr Synthesis of Isoquinolines : Research by Wlodarczyk et al. (2011) focused on the synthesis of 6-bromo-2-chloro-4-methylquinoline, a compound closely related to 4-Bromo-1-chloro-6-methylisoquinoline. The study explored the Knorr synthesis involving condensation and cyclization reactions to produce isoquinolines, demonstrating the chemical versatility of these compounds (Wlodarczyk et al., 2011).
Halogen Bonding and N-Arylation : Baykov et al. (2021) investigated the interplay between haloisoquinolines and various azines. Their research highlights how halogen bonding and N-arylation reactions can be influenced by steric and electronic effects of the heterocycles (Baykov et al., 2021).
Reactions in Liquid Ammonia : Sanders, Dijk, and Hertog (2010) explored the reactions of bromoethoxyisoquinolines, including compounds similar to 4-Bromo-1-chloro-6-methylisoquinoline, with potassium amide in liquid ammonia. This study provides insights into the complex reaction pathways of haloisoquinolines (Sanders, Dijk, & Hertog, 2010).
Pharmacological Applications
Antitumor Activity : Liu et al. (1995) synthesized various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of 4-bromo-1-methylisoquinoline, and evaluated their antineoplastic activity. This research indicates the potential of haloisoquinolines in developing anticancer therapies (Liu et al., 1995).
Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) designed and synthesized derivatives of 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline for antimicrobial and antimalarial applications. These compounds, related to 4-Bromo-1-chloro-6-methylisoquinoline, show the potential for treating infectious diseases (Parthasaradhi et al., 2015).
Mecanismo De Acción
The mechanism of action of “4-Bromo-1-chloro-6-methylisoquinoline” is not known. Isoquinolines and their derivatives have been studied for their potential biological activities, but the specific activities and mechanisms of action can vary widely depending on the specific structure and functional groups of the compound .
Direcciones Futuras
The future directions for research on “4-Bromo-1-chloro-6-methylisoquinoline” and similar compounds could include further investigation of their synthesis, reactions, and potential biological activities. Isoquinolines are a rich area of study in medicinal chemistry, and new discoveries could lead to the development of novel therapeutic agents .
Propiedades
IUPAC Name |
4-bromo-1-chloro-6-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCFIRAAJJOJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B1446603.png)

![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)
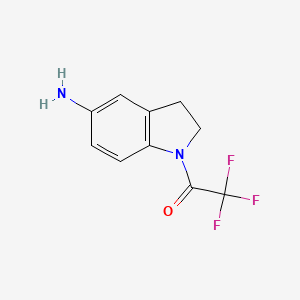

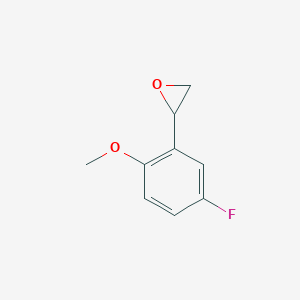
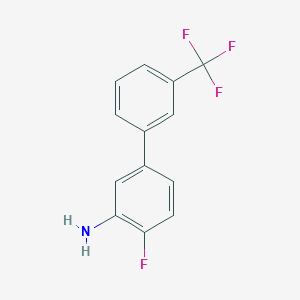

![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)
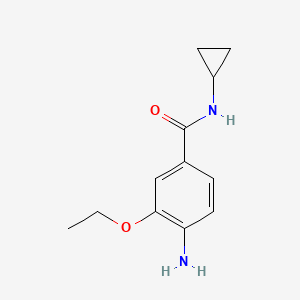
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride](/img/structure/B1446623.png)

